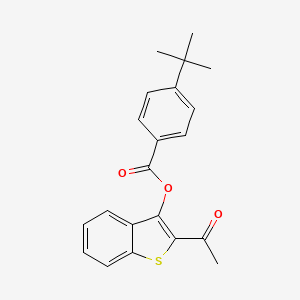![molecular formula C12H8N4O2S2 B10873253 N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)thiophene-2-carbohydrazide](/img/structure/B10873253.png)
N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~-(4-OXO-4H-PYRIDO[3,2-E][1,3]THIAZIN-2-YL)-2-THIOPHENECARBOHYDRAZIDE is a heterocyclic compound that has garnered interest due to its potential pharmacological properties This compound features a pyrido[3,2-e][1,3]thiazine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-(4-OXO-4H-PYRIDO[3,2-E][1,3]THIAZIN-2-YL)-2-THIOPHENECARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiosemicarbazide derivatives with pyridine-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N’~2~-(4-OXO-4H-PYRIDO[3,2-E][1,3]THIAZIN-2-YL)-2-THIOPHENECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding hydrazides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazides
Substitution: Functionalized thiophene derivatives
Scientific Research Applications
N’~2~-(4-OXO-4H-PYRIDO[3,2-E][1,3]THIAZIN-2-YL)-2-THIOPHENECARBOHYDRAZIDE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticonvulsant and neuroprotective properties, particularly in the context of epilepsy and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N’~2~-(4-OXO-4H-PYRIDO[3,2-E][1,3]THIAZIN-2-YL)-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to inhibit AMPA receptors, which are involved in excitatory neurotransmission. The compound binds to the receptor sites, preventing the influx of calcium ions and thereby reducing neuronal excitability . Additionally, its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-pyrido[3,2-e][1,3]thiazine derivatives: These compounds share the pyrido[3,2-e][1,3]thiazine core and exhibit similar biological activities.
Thiophene-based hydrazides: Compounds with a thiophene ring and hydrazide functional group, known for their antimicrobial and anticancer properties.
Uniqueness
N’~2~-(4-OXO-4H-PYRIDO[3,2-E][1,3]THIAZIN-2-YL)-2-THIOPHENECARBOHYDRAZIDE stands out due to its combined structural features of the pyrido[3,2-e][1,3]thiazine core and thiophene ring, which confer unique reactivity and a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C12H8N4O2S2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N'-(4-oxopyrido[3,2-e][1,3]thiazin-2-yl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C12H8N4O2S2/c17-9-7-3-1-5-13-11(7)20-12(14-9)16-15-10(18)8-4-2-6-19-8/h1-6H,(H,15,18)(H,14,16,17) |
InChI Key |
NLWVPASFCAJHOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=NC2=O)NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B10873175.png)
![5-benzyl-4-methyl-2-(4-nitrophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10873183.png)
![8-{[2-(4-chlorophenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10873184.png)
![1-Benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-phenylthiourea](/img/structure/B10873185.png)
![(4Z)-4-{1-[(4,6-dimethoxypyrimidin-2-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873188.png)
![7-Benzyl-8,9-diphenyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10873193.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide](/img/structure/B10873199.png)
![5,6-dimethyl-7-(pyridin-3-yl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10873201.png)
![2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B10873206.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B10873218.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873221.png)
![12-(2-Furyl)-2-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873223.png)

![S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate](/img/structure/B10873233.png)
